N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Scientific Research Applications
Carbonic Anhydrase-II Inhibitors
A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Alzheimer’s Disease Treatment
The compound was fully characterized and computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Anticancer Activity
Detailed biological studies suggested that certain derivatives of the compound induced the apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by these derivatives occurred in a concentration-dependent manner .
Cytotoxic Activities
The resulting findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .
Selectivity Against Cancer Cell Lines
Most of the synthesized compounds have proper selectivity against cancer cell lines .
Large-Scale Synthesis
The compound was synthesized via several key process improvements compared to the original process . The new process features several key process improvements: MeCN was found as a new reaction solvent, replacing the previously used undesired 1,4-dioxane; the CuI/DMCHDA catalyst system was successfully replaced by inexpensive Cu2O in the absence of any ligand; the amounts of 1H-1,2,3-triazole and K2CO3 were both drastically decreased compared to the original route .
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazoles, the core structure of this compound, have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Mode of Action
It’s known that the anticancer activity of molecules with a 1,2,3-triazole core is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
1,2,3-triazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Result of Action
It’s known that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .
Action Environment
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10(2)12(9-17-14-5-6-15-17)16-13(18)11-3-7-19-8-4-11/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDAFBDILVWDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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